molecular formula C6H7Cl3O3 B14692805 4,4,4-Trichloro-3-oxobutan-2-yl acetate CAS No. 25448-84-4

4,4,4-Trichloro-3-oxobutan-2-yl acetate

Cat. No.: B14692805
CAS No.: 25448-84-4
M. Wt: 233.5 g/mol
InChI Key: MJEUZBHHXGMOHD-UHFFFAOYSA-N
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Description

4,4,4-Trichloro-3-oxobutan-2-yl acetate is a chemical compound with the molecular formula C6H7Cl3O3. It is known for its unique structure, which includes three chlorine atoms and an acetate group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trichloro-3-oxobutan-2-yl acetate typically involves the reaction of trichloroacetyl chloride with ethyl acetate in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trichloro-3-oxobutan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4,4,4-Trichloro-3-oxobutan-2-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trichloro-3-oxobutan-2-yl acetate involves its interaction with molecular targets such as enzymes or proteins. The compound can form covalent bonds with active sites, leading to inhibition or modification of the target molecule. The pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trichloro-3-hydroxybutan-2-one
  • 4,4,4-Trichloro-3-oxobutan-2-yl chloride
  • 4,4,4-Trichloro-3-oxobutan-2-yl bromide

Uniqueness

4,4,4-Trichloro-3-oxobutan-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its acetate group differentiates it from other similar compounds, providing unique properties in chemical reactions and applications.

Properties

CAS No.

25448-84-4

Molecular Formula

C6H7Cl3O3

Molecular Weight

233.5 g/mol

IUPAC Name

(4,4,4-trichloro-3-oxobutan-2-yl) acetate

InChI

InChI=1S/C6H7Cl3O3/c1-3(12-4(2)10)5(11)6(7,8)9/h3H,1-2H3

InChI Key

MJEUZBHHXGMOHD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(Cl)(Cl)Cl)OC(=O)C

Origin of Product

United States

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